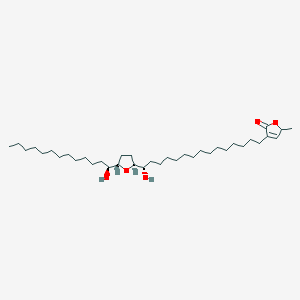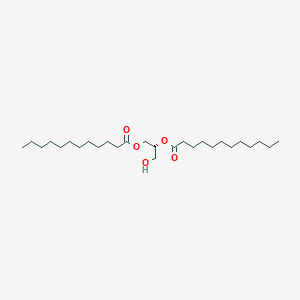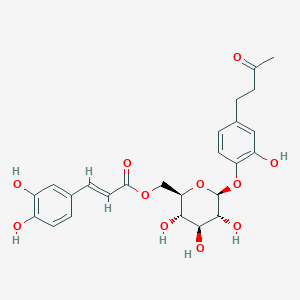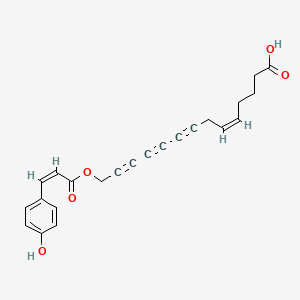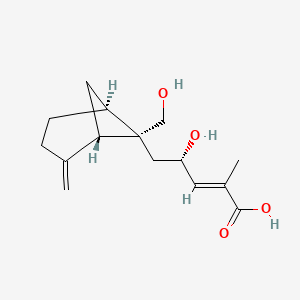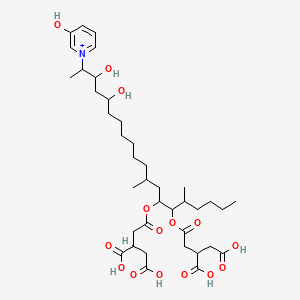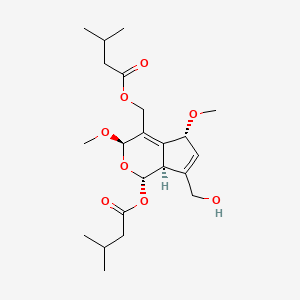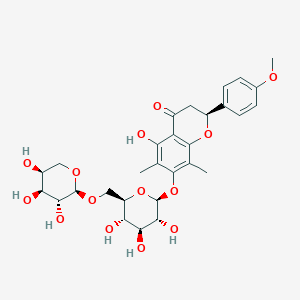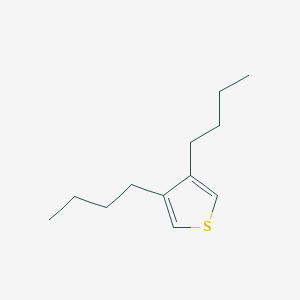![molecular formula C20H16O4 B1250623 Calix[4]furan](/img/structure/B1250623.png)
Calix[4]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calix[4]furan is a calixfuran.
Aplicaciones Científicas De Investigación
Host-Guest Chemistry : Calix[6]pyrrole and hybrid calix[n]furan[m]pyrroles have been synthesized, showing notable host-guest chemistry towards various anions like halogen ions, dihydrogen phosphate, hydrogen sulfate, nitrate, and cyanide (Cafeo et al., 2002).
Macrocyclic Transformation : The conversion of macrocyclic furans into isothiazoles has been achieved, marking the first synthesis of calixhetarenes with more than one heteroatom in the constituent rings (Guillard et al., 2002).
Synthesis of Novel Calix Frames : An expedient synthesis of new calix frames, including calix[4]pyrroles and tetraoxaquaterenes, has been developed, demonstrating the potential for large-scale synthesis and application in complex chemical compounds (Nayak & Banerji, 2014).
Ligand for Transition Metals : Calixfurans have been utilized to create novel heterocyclophanes with the ability to act as ligands for transition metals, highlighting their potential in coordination chemistry and metal complexation (Cafeo et al., 2004).
Ion-pair Ligands : Strapped calix[2]furan[4]pyrroles have been studied for their capability to act as ion-pair ligands towards fluoride salts, indicating their applicability in ion recognition and sensing (Cafeo et al., 2006).
Anion-selective Electrode Material : Calix[2]furano[2]pyrrole and related compounds have been investigated as neutral carriers for silver-selective polymeric membrane electrodes, showing promising results for Ag+ ion selectivity (Lim et al., 2002).
Propiedades
Nombre del producto |
Calix[4]furan |
|---|---|
Fórmula molecular |
C20H16O4 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
21,22,23,24-tetraoxapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(20),3,5,8,10,13,15,18-octaene |
InChI |
InChI=1S/C20H16O4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-8H,9-12H2 |
Clave InChI |
LFSWIAPTBBGRDH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=C(O2)CC3=CC=C(O3)CC4=CC=C(O4)CC5=CC=C1O5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1250541.png)
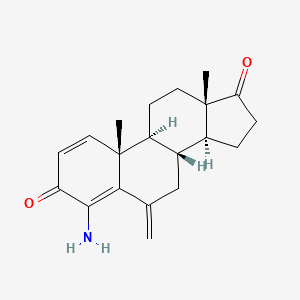
![methyl N-[(1R,4Z,8S,13E)-1,8-dihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B1250543.png)
